REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[N:6][N:5]([CH2:8][CH3:9])[C:4](=[O:10])[CH:3]=1.[I:11][C:12]1[N:13]=[C:14]([CH3:17])[NH:15][CH:16]=1>>[CH2:8]([N:5]1[C:4](=[O:10])[CH:3]=[C:2]([N:15]2[CH:16]=[C:12]([I:11])[N:13]=[C:14]2[CH3:17])[CH:7]=[N:6]1)[CH3:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(N(N=C1)CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1N=C(NC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)N1N=CC(=CC1=O)N1C(=NC(=C1)I)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |